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Compound of Interest

Compound Name: 4-Propylthiomorpholine

Cat. No.: B15442749 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for the

compound 4-Propylthiomorpholine. Due to the limited availability of public experimental data

for this specific molecule, this document presents a comprehensive set of predicted Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These

predictions are based on established principles of chemical spectroscopy and data from

analogous structures. This guide also includes standardized experimental protocols for the

acquisition of such data and visual diagrams to illustrate the analytical workflow and structural

correlations.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 4-Propylthiomorpholine.

These values are calculated based on the chemical environment of the nuclei and functional

groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃, Reference: TMS (0 ppm)
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Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~2.75 - 2.95 Multiplet 4H H-3, H-5 (Morpholine)

~3.70 - 3.90 Multiplet 4H H-2, H-6 (Morpholine)

~2.50 Triplet 2H -S-CH₂-CH₂-CH₃

~1.60 Sextet 2H -S-CH₂-CH₂-CH₃

~0.95 Triplet 3H -S-CH₂-CH₂-CH₃

¹³C NMR (Carbon-13) NMR Data (Predicted)

Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ) (ppm) Assignment

~67.5 C-2, C-6 (Morpholine)

~50.0 C-3, C-5 (Morpholine)

~34.0 -S-CH₂-CH₂-CH₃

~23.0 -S-CH₂-CH₂-CH₃

~13.5 -S-CH₂-CH₂-CH₃

Infrared (IR) Spectroscopy
Predicted IR Absorption Bands
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Wavenumber
(cm⁻¹)

Intensity Vibration Type Functional Group

2950 - 2800 Strong C-H Stretch
Aliphatic (Propyl,

Morpholine)

1465 - 1450 Medium C-H Bend CH₂

1385 - 1370 Medium C-H Bend CH₃

1280 - 1180 Strong C-N Stretch Amine

1140 - 1070 Strong C-O-C Stretch Ether

750 - 650 Medium-Weak C-S Stretch Thioether

Mass Spectrometry (MS)
Predicted Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI)

m/z Relative Intensity Assignment

159 High [M]⁺ (Molecular Ion)

116 High [M - C₃H₇]⁺

100 Medium [M - S-C₃H₇]⁺

87 Medium [C₄H₉NO]⁺

72 Medium [C₃H₇S]⁺

57 High [C₄H₉]⁺

43 High [C₃H₇]⁺

Experimental Protocols
The following are detailed, standardized methodologies for the acquisition of spectroscopic

data for a small organic molecule like 4-Propylthiomorpholine.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 4-Propylthiomorpholine in 0.6-0.7

mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an

internal standard (0 ppm).

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm

probe.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds,

relaxation delay of 1-5 seconds, and 16-32 scans.

Process the Free Induction Decay (FID) with an exponential window function and Fourier

transform to obtain the spectrum.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds,

relaxation delay of 2-5 seconds, and 512-2048 scans.

Process the FID with an exponential window function and Fourier transform.

Infrared (IR) Spectroscopy
Sample Preparation: Place a small drop of neat liquid 4-Propylthiomorpholine between two

potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the clean salt plates.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b15442749?utm_src=pdf-body
https://www.benchchem.com/product/b15442749?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15442749?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Place the sample in the spectrometer and record the sample spectrum.

The instrument will automatically ratio the sample spectrum to the background spectrum to

produce the final absorbance or transmittance spectrum.

Typically, scan the range from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of 4-Propylthiomorpholine in a volatile

organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct

infusion or through a gas chromatography (GC-MS) interface.

Instrumentation: Employ a mass spectrometer capable of electron ionization (EI) with a

quadrupole or time-of-flight (TOF) mass analyzer.

Data Acquisition:

For EI, use a standard electron energy of 70 eV.

Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and

fragments (e.g., m/z 30-300).

The instrument will detect the molecular ion and the various fragment ions produced.

Visualizations
The following diagrams illustrate the workflow of spectroscopic analysis and the correlation of

the data with the molecular structure of 4-Propylthiomorpholine.
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Caption: Workflow for the spectroscopic analysis of 4-Propylthiomorpholine.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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